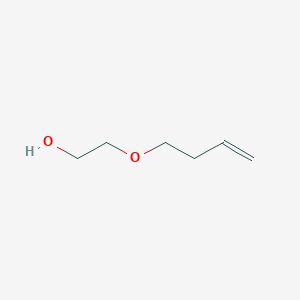
2-(But-3-en-1-yloxy)ethan-1-ol
Übersicht
Beschreibung
2-(But-3-en-1-yloxy)ethan-1-ol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H12O2 . The InChI code for this compound is 1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 174.3±23.0 °C . Its density is predicted to be 0.917±0.06 g/cm3 . The pKa value is predicted to be 14.41±0.10 .Wissenschaftliche Forschungsanwendungen
Probing the Active Site in Particulate Methane Monooxygenase
One significant application involves exploring the hydrophobic pocket of the active site in the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus. Studies reveal the enzyme's capacity to oxidize straight-chain alkanes and alkenes, forming corresponding alcohols and epoxides. This insight into the enzyme's mechanism, particularly the poor stereoselectivity observed in the enzymatic epoxidation of propene and but-1-ene, reflects the low stereochemical differentiation within the hydrophobic pocket. Further experiments with various substrates aim to delineate the factors influencing substrate orientation in the enzyme's active site, offering a deeper understanding of enzymatic selectivity and reaction pathways (Ng et al., 2008).
Hydroxylation of Alkanes by Particulate Methane Monooxygenase
Another relevant application is the hydroxylation of alkanes, including ethane and butane, by particulate methane monooxygenase (pMMO) from Methylococcus capsulatus. This research highlights the enzyme's capability for stereospecific hydroxylation, maintaining total retention of configuration at the carbon center attacked, which suggests a concerted oxo-transfer mechanism rather than a radical-mediated process. The findings provide significant implications for understanding the enzymatic oxidation of hydrocarbons, shedding light on potential biotechnological applications for methane and alkane utilization (Yu et al., 2003).
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
Research into the synthesis and properties of protic hydroxylic ionic liquids introduces compounds like 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol. These studies focus on their potential applications in various industrial processes, demonstrating the influence of hydrogen bonding on their physical properties, such as low glass transition temperatures and high conductivity. Such insights are pivotal for developing new solvents and electrolytes with tailored properties for specific applications (Shevchenko et al., 2017).
Chemical Kinetic Combustion Model for Butanol Isomers
The development of a comprehensive chemical kinetic combustion model for the four butanol isomers, including studies on their combustion chemistry, offers crucial data for the utilization of bio-derived alcohols as alternative fuels. This research underscores the importance of understanding the unique oxidation behaviors of linear and branched alcohols, providing a foundation for the efficient design of biofuel combustion processes (Sarathy et al., 2012).
Safety and Hazards
The safety information available indicates that 2-(But-3-en-1-yloxy)ethan-1-ol may be hazardous. The compound has been assigned the GHS02 (flammable) and GHS07 (harmful) pictograms . Specific hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H312 (harmful in contact with skin), and H319 (causes serious eye irritation) .
Eigenschaften
IUPAC Name |
2-but-3-enoxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLKIMQQZQBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85600-94-8 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85600-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801224308 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85600-94-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2675311.png)
![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)
![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)
![2-(2-methoxyphenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2675316.png)
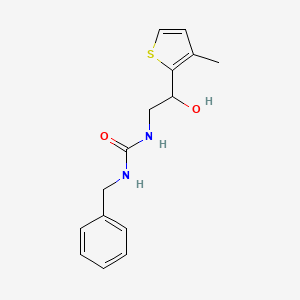
![3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675318.png)
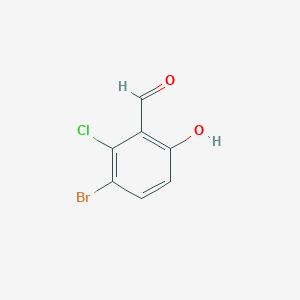

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
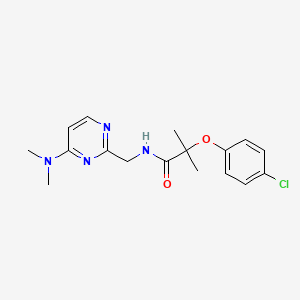
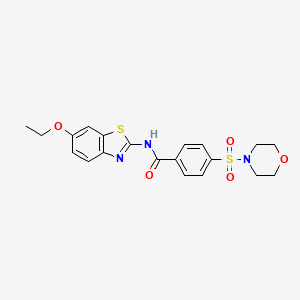

![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)